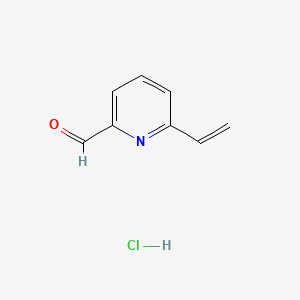

6-Ethenylpyridine-2-carbaldehyde hydrochloride

Description

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

6-ethenylpyridine-2-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C8H7NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h2-6H,1H2;1H |

InChI Key |

NYPNILHHXGHZCR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC(=CC=C1)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Ethenylpyridine-2-carbaldehyde hydrochloride typically involves the reaction of 6-ethenylpyridine with an appropriate aldehyde under controlled conditions . The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .

Chemical Reactions Analysis

6-Ethenylpyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Ethenylpyridine-2-carbaldehyde hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethenylpyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural and functional analogs from the provided evidence:

Table 1: Structural and Functional Comparison of Hydrochloride Derivatives

Key Differences

Core Heterocycle: The target compound features a pyridine ring, whereas analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine) and memantine hydrochloride (adamantane) differ in their core structures . Benzydamine and chlorphenoxamine hydrochlorides incorporate pyridine or ethanolamine backbones but lack the ethenyl and aldehyde groups present in 6-ethenylpyridine-2-carbaldehyde HCl .

Functional Groups :

- The aldehyde group at the 2-position of the pyridine ring is unique to the target compound. In contrast, other hydrochlorides in the evidence (e.g., memantine HCl) prioritize amine or carboxylic acid functionalities .

Applications: Hydrochloride salts in the evidence are typically used for enhanced solubility or stability in drug formulations. For example, memantine HCl is a NMDA receptor antagonist for Alzheimer’s disease , while benzydamine HCl is a nonsteroidal anti-inflammatory agent . The absence of pharmacological data for 6-ethenylpyridine-2-carbaldehyde HCl precludes direct functional comparisons.

Biological Activity

6-Ethenylpyridine-2-carbaldehyde hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with various aldehydes under acidic conditions. The process can be optimized by adjusting reaction conditions such as temperature and catalyst type to yield high purity products .

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including 6-ethenylpyridine-2-carbaldehyde, exhibit significant antiviral properties. For instance, studies have demonstrated that certain substituted pyridine derivatives show inhibitory effects against the dengue virus serotype 2 (DENV2), with IC50 values indicating effective concentration levels for antiviral activity .

Table 1: Antiviral Activity of Pyridine Derivatives

| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Iso-Pr-substituted derivative | DENV2 | 3.03 | 16.06 | 5.30 |

| Iso-Bu derivative | DENV2 | 0.49 | 19.39 | 39.5 |

Cytotoxicity

In addition to antiviral properties, cytotoxicity assessments have been conducted to evaluate the safety profile of these compounds. The cytotoxicity is measured using cell lines such as MCF-7 and Huh7, with results showing varying degrees of toxicity depending on the substituents on the pyridine ring .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl-substituted derivative | MCF-7 | 16.54 |

| Isopropyl-substituted derivative | Huh7 | 5.27 |

The mechanism by which this compound exerts its biological effects appears to involve interference with viral replication processes. Studies suggest that these compounds do not exhibit virucidal activity but instead inhibit the early stages of viral lifecycle by reducing intracellular production of viral proteins . This mode of action is crucial for developing therapeutic strategies against viral infections.

Case Studies

- Dengue Virus Inhibition : A study evaluated various pyridine derivatives against DENV2, revealing that the iso-Bu derivative showed exceptional selectivity and potency, suggesting a promising avenue for further drug development against dengue fever .

- Antioxidant Activity : Although primarily focused on antiviral properties, some studies also assessed antioxidant capabilities using the DPPH assay, indicating low antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. Example Workflow :

Acquire NMR spectra in D₂O to avoid solvent interference.

Perform HPLC with UV detection at 207 nm for quantification.

Use PCA (Principal Component Analysis) to identify outlier batches.

Basic Research: What safety protocols are critical for handling this compound?

Methodological Answer :

Safety measures align with organohalide handling guidelines:

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H330) .

- Storage : Airtight containers at 4°C in desiccators to prevent hydrolysis.

Table 2 : Hazard Classification (Adapted from )

| Hazard Category | GHS Code | Mitigation Strategy |

|---|---|---|

| Acute toxicity (oral) | H301 | Avoid ingestion; use spill kits |

| Skin sensitization | H317 | Immediate washing with soap |

| Reproductive toxicity | H360 | Restricted access for pregnant researchers |

Advanced Research: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer :

Hydrochlorides are prone to hydrolysis under alkaline conditions. Stability studies should:

Prepare buffered solutions (pH 2–9) and monitor degradation via UV-Vis or LC-MS.

Calculate degradation rate constants (k) using first-order kinetics.

Identify degradation products (e.g., pyridine-carboxylic acids) via fragmentation patterns .

Q. Key Findings :

- Optimal stability : pH 2–4 (t₁/₂ >30 days).

- Degradation pathway : Ethenyl group oxidation at pH >6.

Advanced Research: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer :

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties:

- Electrophilicity index (ω) : Predicts susceptibility to nucleophilic attack at the ethenyl group.

- Frontier Molecular Orbitals (FMOs) : Identify reactive sites (e.g., aldehyde carbon) .

Table 3 : Calculated Reactivity Parameters

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO-LUMO gap | 4.8 | Moderate reactivity |

| Electrophilicity index | 2.1 | High electrophilic character |

Basic Research: What analytical techniques are recommended for characterizing this compound’s crystallinity?

Q. Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., monoclinic vs. orthorhombic).

- DSC (Differential Scanning Calorimetry) : Determine melting points and polymorphic transitions.

- Reference standards : Use pharmacopeial guidelines for validation .

Advanced Research: How can mechanistic studies differentiate between radical vs. ionic pathways in its degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.